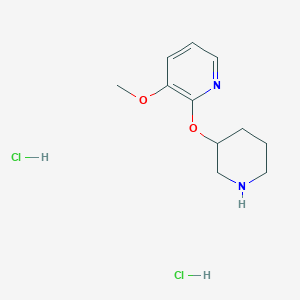

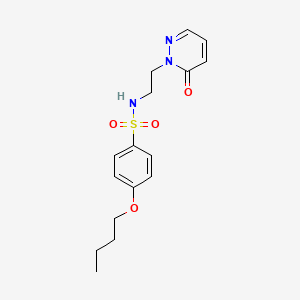

![molecular formula C18H24N2O5 B2440547 4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid CAS No. 1286275-21-5](/img/structure/B2440547.png)

4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

Asymmetric Synthesis of D-Lysine Analogue

A practical asymmetric synthesis of a novel conformationally constrained D-lysine analogue with a piperidine skeleton starting from an accessible 4-piperidone has been performed. This research illustrates the use of tert-butoxycarbonyl groups in the synthesis of complex amino acids and peptides (Etayo et al., 2008).

Synthesis of Edeine Analogs

The synthesis of orthogonally protected diamino hydroxypentanoates, useful for the synthesis of edeine analogs, demonstrates the utilization of differently N-protected amino acids including those with tert-butoxycarbonyl groups (Czajgucki et al., 2003).

Intermediate in Vandetanib Synthesis

The compound has been studied as a crucial intermediate in the synthesis of vandetanib, a medication used for the treatment of certain types of cancer (Wei et al., 2010).

Discovery of Potent Inhibitors

This compound is part of research that led to the discovery of novel inhibitors for acetyl-CoA carboxylase, important for reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).

Chemical Synthesis and Drug Development

Biocatalytic Generation of Chiral Building Blocks

The compound has been used in the biocatalytic generation of chiral building blocks for the synthesis of natural products and derivatives of pipecolic acid (Sánchez-Sancho & Herradón, 1998).

Synthesis of Enantiopure 4-Hydroxypipecolate

The research on the synthesis of enantiopure hydroxypipecolate from a common dioxopiperidinecarboxylate precursor demonstrates the versatility of tert-butoxycarbonyl-protected piperidine derivatives (Marin et al., 2004).

Synthesis of Spiro Compounds

The compound has been used in the synthesis of spiro compounds, showcasing its utility in creating complex molecular structures (Freund & Mederski, 2000).

Dipeptide Synthesis

It has been utilized in the synthesis of dipeptides, indicating its role in peptide chemistry (Didierjean et al., 2002).

Propiedades

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)19-14-8-10-20(11-9-14)15(21)12-4-6-13(7-5-12)16(22)23/h4-7,14H,8-11H2,1-3H3,(H,19,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEOYOMTHYWEKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

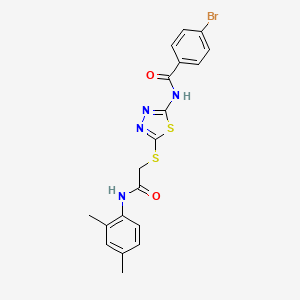

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2440470.png)

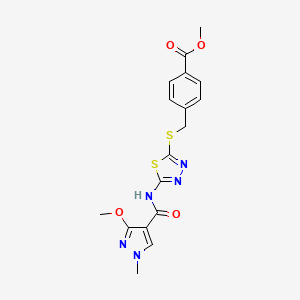

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

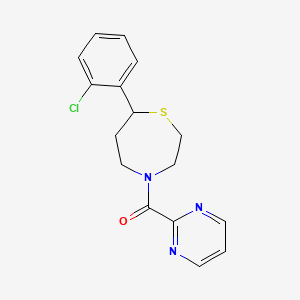

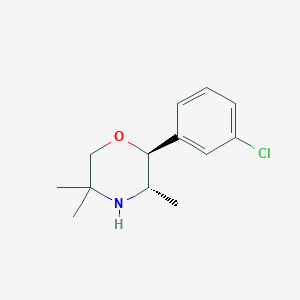

![Ethyl 5-(4-isopropoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2440475.png)

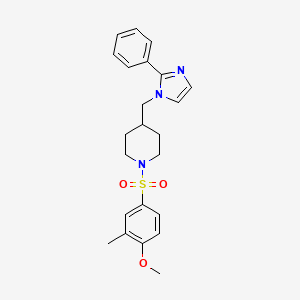

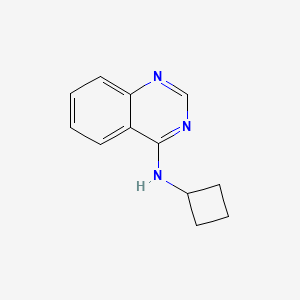

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2440478.png)

![(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2440482.png)

![5-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2440487.png)